4-Chloro-2-carboxyphenoxyacetic acid
Description
Significance as a Plant Metabolite of Phenoxyacetic Acid Herbicides
Formation from 4-Chloro-2-methylphenoxyacetic Acid (MCPA) in Agricultural Crops
The formation of 4-Chloro-2-carboxyphenoxyacetic acid in agricultural crops is a direct consequence of the metabolic processes that plants employ to detoxify the herbicide MCPA. While the complete enzymatic pathway is a subject of ongoing research, the primary mechanism is understood to be the oxidation of the methyl group at the 2-position of the aromatic ring of MCPA.
This biotransformation is a multi-step process. Initially, the methyl group of MCPA can be hydroxylated to form 4-chloro-2-hydroxymethylphenoxyacetic acid. Subsequent oxidation of this alcohol intermediate leads to the formation of an aldehyde, which is then further oxidized to a carboxylic acid, yielding this compound. This metabolic conversion has been observed in various crops that are treated with MCPA, and the presence of this metabolite is a key indicator of the plant's metabolic response to the herbicide.
Recent studies have highlighted that the degradation of MCPA in the environment can also be facilitated by microorganisms. Some soil bacteria possess the tfdA gene, which encodes for an α-ketoglutarate-dependent dioxygenase capable of cleaving the ether linkage of MCPA, leading to the formation of 4-chloro-2-methylphenol (B52076) (MCP) wikipedia.org. Another identified metabolic pathway involves the hydroxylation of the methyl group, resulting in cloxyfonac (B510477) (4-Chloro-2-hydroxymethylphenoxyacetic acid) wikipedia.org. While these pathways are significant in soil, the formation of this compound is a recognized metabolic route within plant tissues.
A comparative toxicology study in rats has shown that this compound (referred to as CCPA in the study) residues have been detected in crops treated with MCPA nih.gov. This underscores the importance of understanding the formation and fate of this metabolite in the food chain.
Comparative Metabolic Relationships with Other Phenoxyacetic Acid Derivatives
The metabolism of MCPA and the formation of this compound are part of a broader pattern of biotransformation observed for phenoxyacetic acid herbicides in plants. This class of herbicides, which includes compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), undergoes various metabolic alterations aimed at detoxification and eventual sequestration or elimination by the plant.
The primary metabolic pathways for phenoxyacetic acids in plants include:
Side-chain degradation: This involves the cleavage of the acetic acid side chain from the aromatic ring.
Ring hydroxylation: The introduction of hydroxyl groups onto the aromatic ring.
Conjugation: The attachment of sugars (e.g., glucose) or amino acids to the herbicide molecule or its metabolites.
The formation of this compound from MCPA represents a modification of the aromatic ring substituent, a process that is also observed with other phenoxyacetic acids. For instance, the metabolism of 2,4-D in various plant species can involve hydroxylation of the aromatic ring at different positions, followed by conjugation.
The specific metabolic fate of a phenoxyacetic acid herbicide can vary significantly depending on the plant species, the specific chemical structure of the herbicide, and environmental conditions. The formation of a carboxylated metabolite like this compound is a notable pathway that alters the physicochemical properties of the parent compound, potentially affecting its mobility and biological activity within the plant.
Academic Relevance within Environmental Chemistry and Chemical Biology
The study of this compound holds considerable relevance in the fields of environmental chemistry and chemical biology. Its presence in environmental matrices such as soil and water can serve as a specific biomarker for the use and degradation of the parent herbicide, MCPA nih.gov. The development of sensitive analytical methods, such as liquid chromatography-electrospray tandem mass spectrometry, has enabled the precise quantification of both MCPA and its metabolites, providing valuable data for environmental monitoring and risk assessment nih.gov.
Scope of Academic Research on this compound
Academic research on this compound has primarily focused on several key areas:
Metabolism and Fate: A significant portion of the research has been dedicated to understanding the metabolic pathways of MCPA in various crops and the subsequent formation and persistence of this compound.
Analytical Method Development: Researchers have worked on developing and validating robust analytical techniques to detect and quantify this compound in complex environmental and biological samples nih.govresearchgate.net.
Toxicology: Comparative toxicological studies have been conducted to assess the potential risks associated with the presence of this metabolite in the environment and in agricultural products nih.gov. These studies are essential for regulatory agencies in establishing safe limits for herbicide residues.
Environmental Monitoring: The compound is included in monitoring programs that assess the environmental impact of herbicide use, particularly the contamination of soil and water resources epa.gov.
Future research is likely to delve deeper into the specific enzymes and genes responsible for the conversion of MCPA to this compound in different plant species. Additionally, further investigation into its environmental fate, including its potential for leaching, degradation, and long-term ecological effects, will continue to be a priority for the scientific community.
Interactive Data Table: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇ClO₅ |
| Molecular Weight | 230.60 g/mol |
| IUPAC Name | 4-chloro-2-(carboxymethoxy)benzoic acid |
| CAS Number | 401622-26-2 |
Interactive Data Table: Comparison of MCPA and this compound
| Feature | 4-Chloro-2-methylphenoxyacetic acid (MCPA) | This compound |
|---|---|---|
| Role | Herbicide | Plant Metabolite |
| Methyl Group at C2 | Yes | No (Oxidized to Carboxyl Group) |
| Formation | Synthetically Produced | Formed through biotransformation in plants |
| Toxicity (in rats) | More Toxic | Less Toxic nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
401622-26-2 |
|---|---|
Molecular Formula |
C9H7ClO5 |
Molecular Weight |
230.60 g/mol |
IUPAC Name |
2-(carboxymethoxy)-4-chlorobenzoic acid |
InChI |
InChI=1S/C9H7ClO5/c10-5-1-2-6(9(13)14)7(3-5)15-4-8(11)12/h1-3H,4H2,(H,11,12)(H,13,14) |
InChI Key |
ZSOUVTSEHWKLHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC(=O)O)C(=O)O |
Origin of Product |
United States |
Chemical Biology and Metabolism
Biotransformation Pathways and Intermediates
The biotransformation of 4-Chloro-2-carboxyphenoxyacetic acid is a critical area of study for understanding its environmental fate and toxicological profile. The metabolic pathways differ significantly between plants and animals, reflecting the diverse enzymatic capabilities of these organisms.
In plants, this compound is a known metabolite of the widely used herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA). The primary metabolic pathway involves the oxidation of the methyl group at the 2-position of the aromatic ring of MCPA. This conversion is a detoxification mechanism within the plant, transforming the more phytotoxic MCPA into the less active CCPA. While the specific enzymes catalyzing this reaction in various plant species have not been fully elucidated, it is generally understood to be a multi-step process.
The initial step is the hydroxylation of the methyl group to form 4-chloro-2-hydroxymethylphenoxyacetic acid (HMCPA). This intermediate is then further oxidized to an aldehyde, which is subsequently converted to the carboxylic acid, yielding this compound.
Table 1: Key Steps in the Metabolic Conversion of MCPA to CCPA in Plants
| Step | Precursor | Intermediate/Product | General Transformation |
| 1 | 4-chloro-2-methylphenoxyacetic acid (MCPA) | 4-chloro-2-hydroxymethylphenoxyacetic acid (HMCPA) | Hydroxylation of the methyl group |
| 2 | 4-chloro-2-hydroxymethylphenoxyacetic acid (HMCPA) | 4-chloro-2-formylphenoxyacetic acid | Oxidation of the alcohol to an aldehyde |
| 3 | 4-chloro-2-formylphenoxyacetic acid | This compound (CCPA) | Oxidation of the aldehyde to a carboxylic acid |
Further metabolism of CCPA in plants is less well-documented. It is believed that, like other xenobiotics, CCPA can undergo conjugation with endogenous molecules such as sugars or amino acids to form more water-soluble and readily transportable or sequestered compounds within the plant tissues.
The metabolic pathways of this compound in non-human organisms have been primarily investigated in the context of toxicological studies of its parent compound, MCPA.
Studies on the parent compound, MCPA, provide indirect evidence for the likely absorption and excretion dynamics of CCPA. Following oral administration of MCPA to rats, the compound is rapidly absorbed and predominantly excreted in the urine. nih.gov In both rats and dogs, the primary route of excretion for MCPA and its metabolites is via urine, with renal elimination being significantly more rapid and extensive in rats. nih.gov
When CCPA was administered to rats in a comparative toxicity study, it was found to be less toxic than MCPA. nih.gov This suggests that CCPA may be efficiently excreted, potentially with limited metabolism. The target organs for toxicity for both MCPA and CCPA were identified as the liver and kidney. nih.gov
Table 2: Comparative Excretion Dynamics of MCPA in Rat and Dog
| Species | Primary Excretion Route | Elimination Rate | Key Metabolites Excreted |
| Rat | Urine | Rapid and extensive | MCPA, Hydroxymethylphenoxyacetic acid (HMCPA) (mostly as free acids) |
| Dog | Urine | Slower than rat | MCPA, Hydroxymethylphenoxyacetic acid (HMCPA) (mostly as glycine (B1666218) or taurine (B1682933) conjugates) |
Data on MCPA is presented as a proxy due to the limited direct data on CCPA excretion dynamics.
In studies with the parent compound MCPA in rats, the major identified metabolite is 4-chloro-2-hydroxymethylphenoxyacetic acid (HMCPA), along with a glycine conjugate. nih.gov These metabolites were more prominent shortly after dosing, suggesting they may be excreted faster than MCPA itself. nih.gov In dogs, a larger proportion of HMCPA is formed and excreted as glycine or taurine conjugates. nih.gov
Direct studies on the metabolites of CCPA following its administration to animal models are not extensively available in the reviewed literature. Given that CCPA is already an oxidation product of MCPA, it is plausible that its further metabolism in animals is limited, and it may be primarily excreted unchanged or as simple conjugates.
Metabolic Pathways in Non-Human Organisms
Comparative Metabolic Studies of this compound with Parent Compounds
Comparing the metabolism of CCPA with its parent compound, MCPA, is crucial for understanding its relative biological activity and toxicological profile.
A comparative study in rats demonstrated that CCPA is less toxic than its parent compound, MCPA. nih.gov While both compounds identified the liver and kidney as target organs, the effects of CCPA were observed at a significantly higher dietary concentration (12,000 ppm) compared to MCPA (2000 ppm). nih.gov
Mechanistically, the differences in toxicity between species for phenoxy herbicides like MCPA have been linked to variations in renal excretion, specifically the activity of organic anion transporters (OATs) in the kidneys. newcellsbiotech.co.uk These transporters are responsible for the secretion of organic anions from the blood into the urine. nih.gov It is hypothesized that the efficiency of these transporters in handling MCPA and its metabolites, including CCPA, could be a key determinant of their systemic exposure and potential for toxicity.
In vitro studies on renal proximal tubules have shown that the net secretion of MCPA is of a similar magnitude in rats and humans but significantly less in dogs, which correlates with the higher sensitivity of dogs to MCPA toxicity. newcellsbiotech.co.uk While direct comparative studies on the interaction of CCPA with these transporters are not detailed in the available literature, it is a critical area for understanding the mechanistic basis for its lower toxicity compared to MCPA. The structural difference, specifically the presence of a carboxyl group in place of a methyl group, would influence the physicochemical properties of the molecule and its affinity for and transport by OATs and other transporters.
Table 3: Comparison of Target Organs for MCPA and CCPA in Rats
| Compound | Target Organ 1 | Target Organ 2 |
| 4-chloro-2-methylphenoxyacetic acid (MCPA) | Liver | Kidney |
| This compound (CCPA) | Liver | Kidney |
Assessment of Target Organ Involvement from Metabolite Exposure (e.g., liver, kidney)
The liver and kidneys have been identified as the primary target organs following exposure to this compound (CCPA) in animal studies. nih.gov Research comparing the effects of CCPA to its parent compound, 4-chloro-2-methylphenoxyacetic acid (MCPA), has provided specific insights into the toxicological impact on these organs.
Liver Involvement
In a comparative oral toxicity study in rats, changes in clinical chemistry confirmed the liver as a target organ for CCPA. nih.gov While the study noted that CCPA is less toxic than its parent compound, MCPA, exposure to high dietary concentrations of CCPA still resulted in observable effects on the liver. nih.gov
Kidney Involvement
The same comparative study in rats demonstrated clear evidence of kidney involvement following exposure to this compound. nih.gov The response was particularly noted at a high dietary concentration. nih.gov
Detailed Research Findings
Several key findings from the research highlight the impact of CCPA on the kidneys:
Changes in Clinical Chemistry: Increased levels of serum creatinine (B1669602) and urobilinogen (B88839) were observed, indicating an effect on kidney function. nih.gov
Urinalysis Findings: The presence of degenerated transitional epithelial cells in the urine further pointed to kidney damage. nih.gov
Microscopic Examination: Histopathological examination of the kidneys revealed an increased severity of basophilic tubules and calcification at the transition of the outer and inner medulla. nih.gov
These findings collectively establish the kidney as a significant target for the toxic effects of this compound exposure. nih.gov
Interactive Data Table: Summary of Target Organ Involvement Findings
| Target Organ | Key Findings |
| Liver | Confirmed as a target organ through changes in clinical chemistry. nih.gov |
| Kidney | - Increased serum creatinine and urobilinogen. nih.gov- Presence of degenerated transitional epithelial cells in urine. nih.gov- Increased severity of basophilic tubules and calcification in the renal medulla upon microscopic examination. nih.gov |
Environmental Fate and Degradation Mechanisms
Abiotic Degradation Processes
Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For CCPA, these processes are primarily driven by light (photodegradation) and highly reactive chemical species generated through advanced oxidation processes.
Photodegradation, or photolysis, is a key abiotic process for the breakdown of phenoxyacetic acid herbicides in water. While direct photolytic data for CCPA is scarce, studies on its parent compound, MCPA, provide significant insights. When MCPA in an aqueous solution is exposed to sunlight, it has a photolytic half-life of 20 to 24 days. epa.gov The degradation process under fluorescent light has been shown to yield several minor photolysis products, including 4-chloro-2-methyl-phenol, 4-chloro-2-formylphenol, and o-cresol. epa.gov
For the related compound 4-chlorophenoxyacetic acid (4-CPA), photocatalytic degradation in the presence of an iron complex and hydrogen peroxide has been studied. nih.gov This process, initiated by UV radiation, leads to the formation of highly reactive hydroxyl radicals. nih.gov The main degradation intermediates identified in this system are phenol (B47542) and 4-chlorophenol, which are subsequently mineralized with continued irradiation. nih.gov It is plausible that the photodegradation of CCPA would follow similar pathways, involving the cleavage of the ether linkage and subsequent transformation of the aromatic ring.
Table 1: Photodegradation Products of Related Chlorophenoxyacetic Acids
| Parent Compound | Condition | Degradation Products | Reference |
|---|---|---|---|
| MCPA | Aqueous solution (pH 9.8), fluorescent light | 4-chloro-2-methyl-phenol, 4-chloro-2-formylphenol, o-cresol | epa.gov |
| 4-CPA | Aqueous solution with Fe(acac)3 and H2O2, 365 nm UV light | Phenol, 4-chlorophenol | nih.gov |
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.com Several AOPs have been shown to be effective in degrading chlorophenoxyacetic acid herbicides.
Ozonation has been investigated as a potential removal technique for MCPA. epa.gov Studies on the electrochemical AOPs, such as electro-Fenton and photoelectro-Fenton, have demonstrated high efficiency in the degradation of 4-CPA. nih.gov The photoelectro-Fenton process, in particular, can achieve complete mineralization of 4-CPA in aqueous solutions. nih.gov This method relies on the generation of hydroxyl radicals from the Fenton's reaction between ferrous ions and electrogenerated hydrogen peroxide, a process that is enhanced by UV light. nih.gov
Ultrasonic degradation, or sonolysis, is another AOP that has been studied for the decomposition of MCPA. The effectiveness of this process is influenced by the gas atmosphere, with an oxygen-enriched environment enhancing the degradation rate. nih.gov
The primary mechanism in most AOPs is the generation of highly reactive and non-selective hydroxyl radicals. mdpi.com In the photo-Fenton process for 4-CPA degradation, the reaction is initiated by the absorption of UV light by an iron (III) complex, which is then photoreduced to an iron (II) species. nih.gov This iron (II) then reacts with hydrogen peroxide in the classic Fenton reaction to produce hydroxyl radicals. nih.gov These radicals are the main oxidizing agents that attack the organic pollutant. nih.gov
In the case of photocatalytic ozonation, both direct reactions with molecular ozone and indirect reactions involving hydroxyl radicals contribute to the degradation of pollutants. researchgate.net For MCPA, photocatalytic ozonation has been found to be a highly efficient process for both its removal and mineralization. researchgate.net
The degradation of chlorophenoxyacetic acids through AOPs leads to the formation of various intermediate products before complete mineralization to carbon dioxide, water, and chloride ions.
In the electro-Fenton and photoelectro-Fenton degradation of 4-CPA, several aromatic intermediates have been identified, including 4-chlorophenol, 4-chlorocatechol, and hydroquinone. nih.gov The further oxidation of these chlorinated intermediates results in the formation of stable chloride ions. nih.gov The breakdown of the aromatic ring also generates a series of carboxylic acids such as glycolic, glyoxylic, formic, malic, maleic, fumaric, and oxalic acids. nih.gov The rapid photodecomposition of iron (III) complexes with these short-chain acids, especially oxalic acid, under UV light contributes to the high mineralization rate observed in the photoelectro-Fenton process. nih.gov
During the photocatalytic ozonation of MCPA, 4-chloro-2-methyl phenol has been detected as an intermediate in systems that combine titanium dioxide and UVA radiation. researchgate.net
Table 2: Intermediate Degradation Products from Advanced Oxidation of 4-chlorophenoxyacetic acid (4-CPA)
| Process | Aromatic Intermediates | Carboxylic Acid Intermediates | Reference |
|---|---|---|---|
| Electro-Fenton / Photoelectro-Fenton | 4-chlorophenol, 4-chlorocatechol, hydroquinone | Glycolic acid, glyoxylic acid, formic acid, malic acid, maleic acid, fumaric acid, oxalic acid | nih.gov |
Advanced Oxidation Processes for Removal (e.g., Ozonation, Ultrasonic Degradation, Photoelectro-Fenton)
Biotic Degradation Processes
Biotic degradation, primarily through microbial metabolism, is a significant pathway for the dissipation of phenoxyacetic acid herbicides in the environment.
The microbial degradation of MCPA is a well-documented process in both soil and aquatic environments. In soil, the rate of MCPA degradation is influenced by factors such as organic matter content and prior exposure to the herbicide. epa.gov Degradation is generally more rapid in soils with lower organic matter. epa.govmdpi.com Repeated applications of MCPA can lead to an acclimated microbial population that degrades the herbicide more quickly. epa.gov In aquatic systems, MCPA can be completely degraded by microorganisms under dark conditions within a couple of weeks. epa.gov
Several bacterial strains capable of degrading MCPA have been isolated from soil. The degradation pathway often involves the cleavage of the ether linkage, which is catalyzed by an α-ketoglutarate-dependent dioxygenase encoded by the tfdA gene. wikipedia.org This initial step yields 4-chloro-2-methylphenol (B52076) (MCP). wikipedia.orgaloki.hunih.gov Another potential pathway is the hydroxylation of the methyl group to produce 4-Chloro-2-hydroxymethylphenoxyacetic acid. wikipedia.org
Anaerobic degradation of MCPA has also been observed. In an anaerobic bacterial consortium enriched from river sediment, MCPA was transformed to MCP through the cleavage of the aryl ether bond. nih.gov This was followed by reductive dechlorination to 2-methylphenol, which was then demethylated to phenol. nih.gov
Table 3: Microbial Degradation of MCPA
| Environment | Key Processes | Major Metabolite | Reference |
|---|---|---|---|
| Soil (Aerobic) | Ether linkage cleavage by tfdA-encoded dioxygenase | 4-chloro-2-methylphenol (MCP) | wikipedia.org |
| Aquatic (Anaerobic) | Aryl ether cleavage, reductive dechlorination, demethylation | 4-chloro-2-methylphenol, 2-methylphenol, phenol | nih.gov |
Scientific literature extensively covers the environmental fate and degradation of the herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA). However, detailed research specifically focusing on the environmental behavior of its plant metabolite, 4-Chloro-2-carboxyphenoxyacetic acid (CCPA), is not available in the provided search results.
This compound is recognized as a metabolite of MCPA that can be found as a residue in crops treated with the parent herbicide. While toxicological comparisons between MCPA and CCPA have been conducted, specific studies detailing the bacterial degradation pathways, environmental persistence, soil sorption behavior, and interactions with other agrochemicals for CCPA are not present in the available scientific literature sourced for this article.
The provided outline requests detailed information on the following aspects for this compound:
Bacterial Degradation Pathways and Enzyme Systems: Information on the specific bacteria and enzymes that break down CCPA in the environment.
Factors Influencing Biodegradation Rates: How elements like pH, moisture, and oxygen affect the speed of CCPA biodegradation.
Environmental Persistence and Dissipation Dynamics: How long CCPA remains in the environment and the processes by which it dissipates.
Soil Sorption, Desorption, and Leaching Behavior: How CCPA interacts with soil particles, including its potential to move through the soil profile into groundwater.
Impact of Fungicide Mixtures on Degradation Rates: Whether the presence of fungicides alters the degradation speed of CCPA in soil.
Influence of Soil Amendments on Sorption and Degradation: How adding materials like biochar to soil affects the binding and breakdown of CCPA.
Without specific research on this compound, it is not possible to provide a scientifically accurate and thorough article that adheres to the requested structure and content inclusions. Using data for the parent compound, MCPA, would be inappropriate and misleading, as the two compounds have different chemical structures which will influence their environmental behavior.
Therefore, the requested article cannot be generated at this time due to a lack of specific scientific data on the environmental fate and degradation mechanisms of this compound.
Biological Activity and Molecular Interactions
Implications of 4-Chloro-2-carboxyphenoxyacetic Acid as a Plant Metabolite
This compound (CCPA) is recognized as a plant-specific metabolite of the widely used herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) nih.govfao.orgwho.int. As a derivative of phenoxyacetic acid, its biological activities in plants are of significant interest, particularly concerning its hormonal effects and role in stress physiology.
Phenoxyacetic acid derivatives are well-documented as synthetic auxins, a class of plant hormones that regulate various aspects of growth and development mdpi.commdpi.com. These compounds can mimic the action of the natural auxin, indole-3-acetic acid (IAA), thereby influencing processes such as cell elongation, division, and differentiation nih.govnih.gov. The structural similarity of phenoxyacetic acids to IAA allows them to interact with auxin signaling pathways, leading to physiological responses.
While the parent compound MCPA is a potent synthetic auxin that can cause uncontrolled growth and ultimately death in susceptible plants, its metabolite, this compound, is reported to be less toxic nih.govfao.org. The conversion of MCPA to CCPA within the plant is a detoxification mechanism ccme.ca. Although direct studies detailing the specific auxin-like activity of CCPA are limited, its structural relation to other active phenoxyacetic acids suggests a potential for some level of hormone mimicry, albeit likely weaker than that of MCPA. This reduced activity is a key factor in its lower phytotoxicity.
Plants respond to various environmental stresses, such as extreme temperatures, through complex signaling networks that often involve plant hormones nih.govmdpi.commdpi.com. Abiotic and biotic stresses can trigger the production of reactive oxygen species (ROS), which can cause cellular damage nih.gov. Plants have evolved antioxidative defense mechanisms to mitigate this damage nih.gov.
The application of synthetic auxins can influence a plant's ability to tolerate stress. For instance, some studies suggest that phenoxyacetic acid herbicides can induce oxidative stress in plants nih.gov. While specific research on the role of this compound in plant stress responses is not extensively available, the general mechanisms of how plants cope with chemical stressors can be inferred. Plants may employ enzymatic and non-enzymatic antioxidants to detoxify ROS generated in response to the presence of xenobiotics like CCPA nih.gov. The metabolic conversion of MCPA to the less toxic CCPA is, in itself, a stress response mechanism aimed at detoxification ccme.ca.
The phytotoxicity of phenoxyacetic acid herbicides like MCPA is primarily due to their potent auxin-like activity, which disrupts normal plant growth processes at a molecular level, affecting RNA and DNA polymerase and other enzymes mdpi.com. This leads to uncontrolled and disorganized growth, ultimately causing plant death nih.gov.
As a metabolite, this compound (CCPA) is significantly less phytotoxic than its parent compound, MCPA nih.govfao.org. A comparative study indicated that CCPA is approximately five times less toxic than MCPA fao.org. The primary mitigation strategy employed by plants against the toxicity of MCPA is its metabolic degradation into less harmful compounds, including CCPA ccme.ca. This detoxification process is a key determinant of a plant's tolerance to the herbicide. The lower toxicity of CCPA suggests that any risk associated with its presence in crops would not be underestimated if its residue is treated as if it were the parent MCPA nih.gov.
| Compound | Organism | Toxicity Metric | Value | Reference |
| This compound | Rat | Oral LD50 | > 2000 mg/kg bw | fao.org |
| This compound | Rat | NOAEL (4-week dietary) | 176 mg/kg bw per day | fao.org |
| 4-chloro-2-methylphenoxyacetic acid | Rat | LOAEL | ~170 mg/kg bw per day | fao.org |
In Vitro Biological Activity of this compound and Related Phenoxyacetic Acid Derivatives
Recent research has explored the in vitro biological activities of phenoxyacetic acid derivatives beyond their use as herbicides, with a particular focus on their potential as antiproliferative agents.
The cellular mechanisms through which phenoxyacetic acid derivatives exert their biological effects are multifaceted. Studies on various derivatives have revealed interactions with several cellular targets. For instance, some phenoxyacetic acid derivatives have been shown to act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation mdpi.comnih.gov.
In the context of antiproliferative activity, phenoxyacetic acid derivatives have been observed to induce apoptosis (programmed cell death) in cancer cells mdpi.comnih.gov. This process can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 mdpi.com. Furthermore, some derivatives can cause cell cycle arrest, preventing cancer cells from progressing through the phases of cell division, often at the G1/S or G2/M checkpoints mdpi.comnih.govnih.govfrontiersin.org. The induction of apoptosis can be mediated by the generation of reactive oxygen species (ROS) and the activation of caspase cascades frontiersin.orgjcu.cz.
A number of phenoxyacetic acid derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines in vitro. The potency of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits cell growth by 50%.
For example, 4-chlorophenoxyacetic acid has shown high cytotoxic activity against breast cancer cells with an IC50 value of 0.194±0.09 µg/ml jetir.org. Another derivative, 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid, exhibited significant antiproliferative activity with an IC50 of 4.8±0.35 µM jetir.org. The antiproliferative effects of these compounds are often attributed to their ability to induce apoptosis and disrupt the cell cycle in cancerous cells mdpi.comnih.gov.
| Compound | Cell Line | Activity (IC50) | Reference |
| 4-chlorophenoxyacetic acid | Breast Cancer Cells | 0.194±0.09 µg/ml | jetir.org |
| 2-(4-chlorophenoxy)-N'-(6-chloropyridazin-3-yl)Acetohydrazide | A549, HepG2, A498 | Not specified | jetir.org |
| Phenoxyacetamide derivative I | HepG2 | 1.43 µM | mdpi.com |
| Phenoxyacetamide derivative II | HepG2 | 6.52 µM | mdpi.com |
| 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid | Not specified | 4.8±0.35 µM | jetir.org |
Antimicrobial Activity
Extensive searches of scientific literature did not yield specific research findings or data tables regarding the antimicrobial activity of the chemical compound this compound. While studies have been conducted on various structurally related molecules containing chloro, carboxy, and phenoxy moieties, no direct investigation into the antimicrobial properties of this compound itself has been documented in the available resources.
Therefore, there is currently no scientific information to report on its potential efficacy against bacteria, fungi, or other microorganisms. The detailed research findings and data tables requested for this section cannot be provided due to the absence of relevant studies on this specific compound.
Analytical Methodologies and Advanced Spectroscopic Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to isolating and quantifying 4-Chloro-2-carboxyphenoxyacetic acid, particularly in complex environmental and biological samples. Techniques coupling high-resolution separation with sensitive detection are paramount.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Environmental and Biological Samples
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method for the determination of phenoxyacetic acid compounds due to its high sensitivity and selectivity. researchgate.net While specific studies on this compound are not detailed in the provided literature, extensive research on the structurally similar herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) illustrates the powerful capabilities of this technique. nih.govnih.gov
LC-MS/MS methods typically involve sample extraction, followed by cleanup using solid-phase extraction (SPE) to remove interfering matrix components. researchgate.netnih.gov For water samples, the high selectivity of the triple quadrupole mass spectrometer can sometimes allow for direct injection, significantly increasing sample throughput. nih.gov The analysis is often performed using electrospray ionization (ESI) in negative ion mode, which is well-suited for acidic compounds. nih.gov This approach offers substantial advantages over older gas chromatography-mass spectrometry (GC-MS) methods, which require a derivatization step, thereby reducing sample manipulation. nih.gov
Quantitative analysis relies on monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM), which provides maximum confidence in the results. nih.gov The validation of these methods includes assessing recovery rates, limits of detection (LOD), and limits of quantification (LOQ).
Table 1: Performance of LC-MS/MS for MCPA Analysis in Various Matrices
| Matrix | Fortification Levels (mg/kg) | Average Recovery (%) | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) | Source |
| Wheat Plants | 0.01-1.0 | 75.1 - 93.9 | 0.005 | 0.02 | nih.gov |
| Wheat Grain | 0.01-1.0 | 75.1 - 93.9 | 0.004 | 0.01 | nih.gov |
| Soil | 0.01-1.0 | 75.1 - 93.9 | 0.004 | 0.01 | nih.gov |
| Water | Not specified | Satisfactory | 0.00004 | Not specified | nih.gov |
Capillary Liquid Chromatography and Microextraction Approaches
For trace-level analysis, preconcentration of the analyte from the sample matrix is often necessary. Liquid-phase microextraction (LPME) is an advanced sample preparation technique that offers high enrichment factors from a small sample volume. nih.gov This approach is particularly effective for acidic compounds like this compound.
In a typical LPME setup, the acidic drug is extracted from an acidified aqueous sample into a small volume of an organic solvent immobilized in the pores of a porous hollow fiber. nih.gov Subsequently, it is back-extracted into an alkaline acceptor solution inside the fiber. nih.gov This process can achieve preconcentration factors of 75-100 times. nih.gov The resulting extract is then analyzed by a high-resolution separation technique like capillary electrophoresis (CE), enabling detection at nanogram-per-milliliter levels. nih.gov This combination of microextraction and capillary-scale analysis represents a green, efficient, and sensitive approach for determining carboxylic acids in aqueous biological and environmental samples. nih.gov
Spectroscopic Characterization (excluding basic identification)
Beyond quantification, spectroscopic techniques are indispensable for the definitive structural elucidation of this compound derivatives and for understanding their three-dimensional conformation and intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of atoms within a molecule, allowing for the unambiguous identification of derivatives and metabolites. For instance, ¹H NMR has been used to characterize various derivatives of related phenoxyacetic acids, such as [4-Chloro-2-(hydroxymethyl)phenoxy]acetic acid and (4-chloro-2-methylphenoxy)acetic acid methyl ester. spectrabase.comchemicalbook.com The spectra reveal key information on the number and connectivity of protons, which is critical for confirming molecular structures formed during metabolic processes or chemical synthesis. researchgate.net
Table 2: Examples of NMR Use in Characterizing Phenoxyacetic Acid Derivatives
| Compound/Derivative | Analytical Technique | Purpose | Source |
| [4-Chloro-2-(hydroxymethyl)phenoxy]acetic acid | ¹H NMR | Spectrum available for characterization | spectrabase.com |
| (4-chloro-2-methylphenoxy)acetic acid methyl ester | ¹H NMR | Spectrum available for characterization | chemicalbook.com |
| 2-Chlorophenylacetic acid | ¹³C NMR | Spectrum available for characterization | chemicalbook.com |
| 4-phenyl-2-pyrone-6-carboxylic acid | ¹H NMR | Identification of a ring-cleavage metabolite | researchgate.net |
X-ray Diffraction (XRD) for Conformational Analysis and Adduct Structures of Derivatives
Single-crystal X-ray diffraction (XRD) provides definitive information on the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and torsional angles. This technique is invaluable for studying the conformational preferences of phenoxyacetic acid derivatives and how they interact with other molecules to form salts or co-crystals (adducts). researchgate.netnih.gov
Studies on related compounds like (2-carboxyphenoxy)acetic acid and 3-chloro-4-hydroxyphenylacetic acid (CHPAA) demonstrate the power of XRD. nih.govresearchgate.net The analysis reveals that the side chain of phenoxyacetic acids can adopt different conformations, often described as synclinal or antiperiplanar. researchgate.net Furthermore, XRD elucidates the complex network of intermolecular interactions, such as hydrogen bonds (e.g., O-H···O, N-H···O) and other contacts (e.g., C-H···Cl, Cl···Cl), which govern the formation of supramolecular structures. nih.govnih.gov This information is critical in crystal engineering, where the goal is to create new solid forms with modified physicochemical properties. nih.gov
Table 3: XRD Findings on Conformational Analysis of Phenoxyacetic Acid Derivatives
| Compound/Adduct | Key Findings from XRD Analysis | Source |
| Adducts of 2,4-D and 2,4,5-T | Conformations of the phenoxyacetic acid molecules were found to be either synclinal or antiperiplanar. | researchgate.net |
| (2-carboxyphenoxy)acetic acid | Forms a one-dimensional polymer via hydrogen bonding; features an intramolecular hydrogen bond to the ether oxygen. | researchgate.net |
| Salts of 3-chloro-4-hydroxyphenylacetic acid (CHPAA) with amines | Characterized various intermolecular contacts (N-H···O, C-H···Cl, O-H···O, Cl···Cl) that define the crystal structures. | nih.govnih.gov |
Advanced Analytical Approaches in Environmental and Biological Matrices
The analysis of this compound in complex environmental and biological matrices is often complicated by the presence of interfering substances that can suppress or enhance the analytical signal, a phenomenon known as the matrix effect. nih.gov Advanced analytical approaches focus on improving sample preparation to remove these interferences and enhance the reliability of quantitative results.
Novel extraction and cleanup techniques are at the forefront of this effort. Ultrasound-assisted extraction followed by solid-phase extraction is a widely used procedure for solid samples like sediment and biota. nih.gov For more complex matrices, dispersive solid-phase extraction (dSPE) offers a rapid and effective cleanup step. nih.gov This technique, often associated with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, involves adding sorbent materials directly to the sample extract to bind and remove interfering components. uniroma1.it These advanced sample preparation methods are crucial for achieving accurate, matrix-effect-free determination of analytes at trace levels in challenging samples. nih.gov
Metabolomics as a Read-Across Tool in Toxicological Studies
Metabolomics is an emerging technology that can substantiate chemical grouping and read-across approaches from a biological standpoint. nih.govresearchgate.net In regulatory toxicology, read-across allows for the prediction of toxicity of a substance by using data from a structurally similar substance, potentially reducing the need for extensive animal testing. nih.gov Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, provides a detailed snapshot of physiological and pathological states, offering biological data to support the similarity between a target chemical and a source chemical. nih.govunige.ch
A comparative toxicology study evaluated 4-chloro-2-methylphenoxyacetic acid (MCPA) and its plant metabolite, this compound (CCPA). nih.gov Residues of CCPA have been detected in crops treated with MCPA. nih.gov A 4-week study in rats was conducted to compare the oral toxicity of both compounds. nih.gov The findings from this study demonstrate that CCPA is less toxic than its parent compound, MCPA, and does not present different toxicological endpoints. nih.gov The liver and kidneys were identified as the target organs for both substances, though the effects from CCPA were only observed at a significantly higher dose. nih.gov
The results support the principle of read-across, suggesting that the risk associated with CCPA consumption can be adequately assessed by treating the residue as if it were the parent compound, MCPA. nih.gov This approach is substantiated by metabolome evaluations from 28-day studies on other structurally similar phenoxy herbicides, which have successfully been used to predict the toxicity profile of a target substance. nih.govresearchgate.net For instance, metabolomics data from 28-day studies were used to qualitatively and quantitatively predict the results of a 90-day study for the phenoxy herbicide MCPP, using 2,4-DP as the source substance. nih.govresearchgate.net The evaluation of the metabolome indicated the liver and kidneys as target organs, a finding consistent with studies on MCPA and CCPA. nih.govnih.gov Such case studies demonstrate the potential for metabolome data from shorter-term studies to justify waiving longer-term animal studies. nih.govresearchgate.net
| Parameter | MCPA (2000 ppm) | CCPA (12,000 ppm) |
|---|---|---|
| Primary Target Organs | Liver, Kidney | Liver, Kidney |
| Effects on Body Weight | Reduced gain (females only) | No significant effect noted |
| Food/Water Consumption | Reduced food, increased water (females only) | No significant effect noted |
| Key Clinical Chemistry Changes | Changes confirming liver as a target organ | Changes confirming liver as a target organ |
| Key Urinalysis Changes | Increased serum creatinine (B1669602), urobilinogen (B88839); degenerated transitional epithelial cells | Increased severity of basophilic tubules and calcification in kidneys |
| Relative Toxicity | More toxic | Less toxic |
Application in Environmental Monitoring and Residue Analysis
As a metabolite of the widely used herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA), this compound (CCPA) is relevant for environmental monitoring and residue analysis in crops. nih.gov The analytical methods developed for detecting parent phenoxy acid herbicides and their metabolites in environmental matrices like soil and water are applicable for monitoring compounds like CCPA. nih.govresearchgate.net These methodologies must provide high selectivity and sensitivity to detect trace amounts. nih.gov
Various advanced analytical techniques are employed for the determination of phenoxyacetic acid herbicides and their degradation products. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose. nih.govresearchgate.net An LC-electrospray tandem mass spectrometry method developed for MCPA and its metabolite 4-chloro-2-methylphenol (B52076) in water and soil samples demonstrated high sensitivity, with a limit of detection for MCPA in water as low as 40 ng/L without sample pretreatment. nih.gov For increased sensitivity, a solid-phase extraction (SPE) step can be incorporated. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is another common technique, often requiring a derivatization step (e.g., esterification with methanol) to enhance the volatility of the acidic herbicides. researchgate.net Solid-phase microextraction (SPME) coupled with GC-MS has been successfully used for determining MCPA residues in soil, showing the presence of the herbicide for up to 8 weeks after treatment. researchgate.net High-performance liquid chromatography (HPLC) with a diode-array detector (DAD) also provides a rapid and simple method for quantification in samples like wheat and soil, following extraction and cleanup with SPE cartridges. researchgate.net These instrumental analysis methods are crucial for monitoring the presence and dissipation of herbicide residues and their metabolites in the environment. researchgate.netresearchgate.net
| Technique | Matrix | Sample Preparation | Key Findings / Performance | Reference |
|---|---|---|---|---|
| LC-electrospray tandem MS | Water, Soil | Direct injection (water); Alkaline extraction and SPE cleanup (soil) | LOD for MCPA in water: 40 ng/L. High selectivity and sensitivity. | nih.gov |
| HPLC-DAD | Wheat, Soil | Acidic media extraction, SPE cleanup | LOD: 0.02 ng; LOQ: 0.01 mg/kg. Recoveries: 87.1% to 98.2%. | researchgate.net |
| SPME/GC-MS | Soil | Esterification with methanol, SPME | Detected MCPA residues up to 8 weeks post-treatment. | researchgate.net |
| LC/ESI-MS/MS | Surface and Drinking Water | Graphitized carbon black (GCB) extraction cartridge | LOD for phenoxyacid herbicides: <0.1 ng/L. | researchgate.net |
Chemical Synthesis and Derivatization Strategies
Synthetic Routes to 4-Chloro-2-carboxyphenoxyacetic Acid
The principal method for the synthesis of this compound is the Williamson ether synthesis. This well-established organic reaction involves the reaction of a phenoxide ion with an alkyl halide. In this specific synthesis, the precursor is 4-chloro-2-hydroxybenzoic acid (also known as 4-chlorosalicylic acid), which is first deprotonated to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking chloroacetic acid to form the desired ether linkage.
The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, which facilitates the deprotonation of the phenolic hydroxyl group of 4-chlorosalicylic acid. The resulting phenoxide ion then undergoes a nucleophilic substitution reaction with chloroacetic acid. gordon.eduwikipedia.org
Reaction Scheme:
Deprotonation of 4-chlorosalicylic acid:
4-chloro-2-hydroxybenzoic acid + NaOH → Sodium 4-chloro-2-hydroxybenzoate + H₂O
Nucleophilic substitution:
Sodium 4-chloro-2-hydroxybenzoate + Chloroacetic acid → this compound + NaCl
The reaction conditions, such as temperature and solvent, can be optimized to maximize the yield of the final product. Generally, the reaction is heated to ensure a reasonable reaction rate. gordon.edu
Synthesis of Structurally Related Phenoxyacetic Acid Derivatives
The synthetic principles applied to this compound are also applicable to a wide range of structurally related phenoxyacetic acid derivatives. These syntheses often start from a substituted phenol (B47542) and involve its reaction with chloroacetic acid or its derivatives.
For instance, the synthesis of (4-chloro-2-methylphenoxy)acetic acid (MCPA) involves the condensation of 4-chloro-2-methylphenol (B52076) with chloroacetic acid in an alkaline medium. google.comnih.gov Similarly, 2,4-dichlorophenoxyacetic acid (2,4-D) can be synthesized by the chlorination of phenoxyacetic acid or by the reaction of 2,4-dichlorophenol (B122985) with chloroacetic acid. google.com
Another approach involves the chlorination of a pre-formed phenoxyacetic acid. For example, 2,4-dichlorophenoxyacetic acid can be obtained by chlorinating phenoxyacetic acid in a medium of glacial acetic acid. google.com This highlights the versatility of synthetic strategies in creating a library of phenoxyacetic acid derivatives with varied substitution patterns on the aromatic ring.
Table of Structurally Related Phenoxyacetic Acid Derivatives and their Synthesis:
| Compound Name | Starting Materials | Key Reaction Type |
| (4-chloro-2-methylphenoxy)acetic acid (MCPA) | 4-chloro-2-methylphenol, Chloroacetic acid | Williamson ether synthesis |
| 2,4-dichlorophenoxyacetic acid (2,4-D) | 2,4-dichlorophenol, Chloroacetic acid | Williamson ether synthesis |
| 4-chlorophenoxyacetic acid | 4-chlorophenol, Chloroacetic acid | Williamson ether synthesis |
Derivatization for Functional Modification and Enhanced Activity
The carboxylic acid moieties of this compound provide a versatile handle for a variety of chemical modifications. These derivatizations are often performed to alter the compound's physicochemical properties, such as solubility and stability, or to investigate its structure-activity relationships.
Esterification: The carboxylic acid groups can be readily converted into esters through reaction with an alcohol in the presence of an acid catalyst or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). orgsyn.org The choice of alcohol can be varied to produce a range of esters with different alkyl or aryl groups. This modification can significantly impact the molecule's lipophilicity and, consequently, its biological activity and environmental fate.
Amidation: Similarly, the carboxylic acid can be converted to an amide by reaction with a primary or secondary amine. This reaction is typically facilitated by a coupling reagent that activates the carboxylic acid, such as a carbodiimide, or by converting the carboxylic acid to a more reactive acyl chloride. nih.govfishersci.itorganic-chemistry.orgresearchgate.net The resulting amides often exhibit different biological properties compared to the parent carboxylic acid.
To explore the structure-activity relationship (SAR) of phenoxyacetic acids, a wide array of derivatives can be synthesized by introducing various functional groups at different positions of the molecule. The biological activity of chlorophenoxyacetic acid derivatives is influenced by the number and position of chlorine atoms on the aromatic ring, as well as the presence of other substituents. mdpi.comresearchgate.net
SAR studies involve systematically modifying the structure of the lead compound and evaluating the biological activity of the resulting analogues. For phenoxyacetic acids, this can include:
Varying the substitution on the aromatic ring: Introducing different halogens (e.g., fluorine, bromine), alkyl groups, or other functional groups to understand their effect on activity.
Modifying the acetic acid side chain: Extending the alkyl chain, introducing unsaturation, or incorporating other functional groups to probe the importance of this part of the molecule.
Altering the ether linkage: Replacing the oxygen atom with sulfur (to form a thioether) or nitrogen to assess the role of the ether bond.
These systematic modifications provide valuable insights into the molecular features required for a desired biological effect and can guide the design of new compounds with enhanced activity or selectivity. mdpi.comresearchgate.net
Theoretical and Computational Studies
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations are employed to determine the electronic structure, geometry, and energetic properties of molecules. These calculations are fundamental to understanding chemical behavior and reaction mechanisms.
While specific DFT studies focusing exclusively on 4-Chloro-2-carboxyphenoxyacetic acid (CCPA) are not extensively detailed in the available literature, significant insights can be drawn from studies on its parent compound, 4-chloro-2-methylphenoxyacetic acid (MCPA). nih.govnih.gov DFT is a computational method used to investigate the electronic structure of many-body systems, making it suitable for predicting reaction pathways and transition states in degradation processes.
Studies on the degradation of MCPA initiated by hydroxyl radicals (•OH) provide a relevant model for understanding how CCPA might break down in the environment. nih.gov Two primary mechanisms are typically considered:
Hydrogen Atom Abstraction: The •OH radical can abstract a hydrogen atom from the molecule. In the case of MCPA, calculations show that abstracting a hydrogen atom from the methyl (-CH₃) group is a kinetically favorable process. nih.gov For CCPA, the analogous reactive site would be the methylene (B1212753) (-CH₂-) group in the acetic acid side chain.
•OH Radical Addition: The hydroxyl radical can add to the aromatic ring. For molecular MCPA, the addition of •OH to the C1 site (the carbon bearing the ether linkage) is identified as a key initial step, leading to the formation of 4-chloro-2-methylphenol (B52076). nih.gov The electron-donating or -withdrawing nature of the substituent at the C2 position (a methyl group in MCPA versus a carboxyl group in CCPA) would influence the electron density of the aromatic ring and thus the preferred sites for electrophilic attack by the •OH radical.
The reaction mechanisms for the anionic form of MCPA, which is prevalent in neutral or alkaline water, differ from the molecular form, with most reactions being kinetically more favorable. nih.gov This suggests that the pH of the environment would also be a critical factor in the degradation pathways of CCPA.
Table 1: Potential Degradation Pathways Based on DFT Studies of an Analogous Compound (MCPA) This table is illustrative and based on studies of the parent compound, MCPA.
| Reaction Type | Target Site on Molecule | Potential Outcome | Influencing Factors |
| H-atom Abstraction | Methylene (-CH₂) group | Formation of a carbon-centered radical | Radical stability, bond dissociation energy |
| •OH Addition | Aromatic Ring (various C atoms) | Hydroxylation of the ring, potential ring-opening | Electron density of the ring, steric hindrance |
| Decarboxylation | Carboxyl (-COOH) group | Loss of CO₂, formation of a substituted phenol (B47542) | Not a primary •OH-mediated pathway |
The biological activity of phenoxyacetic acid derivatives is often dependent on their three-dimensional structure, particularly the conformation of the oxyacetic acid side chain relative to the aromatic ring. Conformational analysis, often performed using computational methods, helps identify the most stable spatial arrangements (conformers) of the molecule.
Studies on related phenoxyacetic acids, such as (2,4-dichlorophenoxy)acetic acid (2,4-D) and (2,4,5-trichlorophenoxy)acetic acid (2,4,5-T), have identified two primary conformations for the side chain researchgate.net:
Antiperiplanar: The plane of the carboxylic acid group is roughly parallel to the plane of the aromatic ring.
Synclinal: The plane of the carboxylic acid group is oriented nearly perpendicular to the plane of the aromatic ring.
The preference for a particular conformation is influenced by intramolecular interactions, such as hydrogen bonding and steric hindrance from the substituents on the ring. For this compound, the presence of the bulky and polar carboxylic acid group at the C2 position would be a significant factor in determining the rotational barrier of the ether linkage and the stable conformations of the entire molecule. Computational potential energy surface scans can be used to map these energy changes as a function of key torsion angles. researchgate.net
Table 2: Key Conformations in Phenoxyacetic Acid Derivatives
| Conformation | Description of Side Chain Orientation | Dihedral Angle (C-O-C-C) | Stability Factors |
| Antiperiplanar | Side chain is extended away from the ring | Approx. 180° | Minimizes steric clash |
| Synclinal | Side chain is folded towards the ring | Approx. ±60-90° | May be stabilized by intramolecular H-bonds |
Molecular Modeling for Ligand-Receptor Interactions
Molecular modeling encompasses a range of computational techniques used to simulate and predict how a molecule (a ligand) interacts with a biological target, such as a protein receptor or an enzyme. mdpi.com These methods are crucial in drug discovery and toxicology for understanding a compound's mechanism of action.
Given that this compound is a plant metabolite of the herbicide MCPA, its interactions with biological targets could be similar to those of the parent compound. nih.gov Molecular docking is a primary tool used for this purpose. nih.gov In a typical docking simulation, the three-dimensional structure of CCPA would be placed into the binding site of a target protein. An algorithm then samples various orientations and conformations of the ligand to find the most energetically favorable binding mode. mdpi.com
The results of a docking study can reveal:
Binding Affinity: A calculated score that estimates the strength of the ligand-receptor interaction.
Binding Pose: The preferred orientation of the ligand within the binding site.
Key Intermolecular Interactions: Identification of specific non-covalent bonds, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. mdpi.com
While specific protein targets for CCPA are not identified in the provided literature, molecular modeling could be used hypothetically to screen it against known targets for auxin-like herbicides or enzymes involved in its metabolic degradation.
Table 3: Types of Intermolecular Interactions in Ligand-Receptor Binding
| Interaction Type | Description | Relevant Functional Groups on CCPA |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N) | Carboxylic acid groups (-COOH), Ether oxygen (-O-) |
| Hydrophobic Interactions | Tendency of nonpolar groups to associate in an aqueous environment | Chlorinated aromatic ring |
| Electrostatic (Ionic) Interactions | Attraction between oppositely charged groups | Ionized carboxylate group (-COO⁻) and positively charged amino acid residues |
| Van der Waals Forces | Weak, short-range attractions between all atoms | Entire molecule |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are computational modeling methods that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties. jocpr.comnih.gov SAR explores these relationships qualitatively, while QSAR develops mathematical models for quantitative prediction. creative-biolabs.com
For a series of related compounds like phenoxyacetic acid derivatives, QSAR models can be developed to predict various endpoints, including herbicidal potency, toxicity, or environmental fate properties like membrane permeability. mdpi.com The process involves several key steps nih.gov:
Data Set Preparation: A collection of molecules with experimentally measured activity is assembled.
Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These can represent physicochemical properties (e.g., logP, pKa), electronic properties, or structural features (e.g., number of specific atoms, connectivity indices).
Model Building: Statistical or machine learning methods are used to create a mathematical equation that links the descriptors to the observed activity.
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. jocpr.com
QSAR studies on phenoxyacetic acids have been used to create models that predict properties such as penetration through plant cuticles, binding to human serum albumin, and permeability across the blood-brain barrier. mdpi.com Such models could be applied to this compound to predict its biological and environmental behavior based on its calculated molecular descriptors, providing valuable information without the need for extensive experimental testing.
Table 4: Examples of Molecular Descriptors Used in QSAR Modeling
| Descriptor Class | Example Descriptor | Property Represented |
| 1D-QSAR | Molecular Weight, pKa, logP | Bulk properties, acidity, lipophilicity |
| 2D-QSAR | Connectivity Indices, 2D-Pharmacophores | Molecular topology and structural patterns |
| 3D-QSAR | Interaction Fields (e.g., CoMFA, CoMSIA) | 3D shape and electrostatic/steric fields |
| 4D-QSAR | Ensemble of ligand configurations | Ligand flexibility and conformational space |
Future Research Directions and Emerging Applications
Development of Novel Bioremediation and Phytoremediation Strategies
The persistence of phenoxyacetic acid herbicides and their metabolites in soil and water is a growing environmental concern. While research into the bioremediation of CCPA is still in its early stages, studies on the microbial degradation of its parent compound, MCPA, provide a strong foundation for future strategies.
Bioremediation: Research has identified that the microbial degradation of MCPA in soil is initiated by oxygenases encoded by genes such as tfdA-like, cadA, and r/sdpA. The abundance of these genes has been shown to increase during the degradation of MCPA. Furthermore, studies have demonstrated that anaerobic microbial consortia can degrade MCPA, with metabolites including 4-chloro-2-methylphenol (B52076) (MCP), 2-methylphenol (2-MP), and phenol (B47542) being identified. An endophytic fungus, Phomopsis sp., has also been shown to effectively degrade MCPA, utilizing it as a carbon source. These findings suggest that microorganisms capable of degrading MCPA could potentially be harnessed for the bioremediation of CCPA, given their structural similarities. Future research should focus on isolating and characterizing microbial strains that can directly metabolize CCPA and identifying the specific enzymatic pathways involved.
Phytoremediation: Phytoremediation, the use of plants to remove pollutants from the environment, offers a cost-effective and sustainable approach to cleaning up contaminated sites. The rhizosphere, the soil region around plant roots, is a hotspot of microbial activity, and plants can release exudates that stimulate the growth of microbes capable of degrading organic pollutants. Research has shown that the degradation of phenoxyacetic acid herbicides is enhanced in the rhizosphere of various plants. Future phytoremediation strategies for CCPA could involve screening plant species for their ability to tolerate and accumulate the compound, as well as their capacity to foster a microbial community in the rhizosphere that can effectively break it down.
Table 1: Genes and Microorganisms Involved in the Degradation of MCPA
| Organism/Gene Class | Role in Degradation | Key Findings |
|---|---|---|
| tfdA-like, cadA, r/sdpA genes | Encode oxygenases that initiate MCPA degradation. | Copy numbers increase during MCPA degradation in soil. |
| Anaerobic bacterial consortium | Degrades MCPA under anoxic conditions. | Metabolites include 4-chloro-2-methylphenol, 2-methylphenol, and phenol. nih.gov |
| Phomopsis sp. (endophytic fungus) | Utilizes MCPA as a sole carbon source for growth. | Achieved a high degradation rate of MCPA in laboratory studies. aloki.hu |
Exploration of Bioactive Derivatives as Lead Compounds in Agricultural or Pharmaceutical Research
The phenoxyacetic acid scaffold is a versatile structure that is present in numerous biologically active compounds. This opens up the possibility of using 4-Chloro-2-carboxyphenoxyacetic acid as a starting material for the synthesis of novel derivatives with potential applications in agriculture and medicine.
Agricultural Research: The structural similarity of phenoxyacetic acids to the plant hormone auxin has been the basis for their use as herbicides. By modifying the structure of CCPA, it may be possible to develop new plant growth regulators with enhanced selectivity or novel modes of action. For instance, the synthesis of sulphonamide phenoxyacetic derivatives has been explored to create compounds with growth-stimulating or herbicidal effects, characterized by low toxicity and biodegradability.
Pharmaceutical Research: The phenoxyacetic acid moiety is a key component in a wide range of pharmaceuticals, including anti-inflammatory drugs, antibacterial agents, and antifungal compounds. jetir.orgjetir.org Research has demonstrated that derivatives of phenoxyacetic acid can exhibit a broad spectrum of pharmacological activities. For example, some derivatives have shown promise as anti-mycobacterial agents, while others have been developed as potent agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes. nih.govnih.gov Furthermore, certain phenoxyacetic acid derivatives have been synthesized and evaluated as antagonists of gastrin/cholecystokinin-B receptors, which could have applications in treating gastrointestinal disorders. jst.go.jp The synthesis of organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid has also yielded complexes with anticancer and enzyme inhibition properties. These examples highlight the significant potential for developing novel therapeutic agents based on the chemical structure of CCPA.
Table 2: Examples of Bioactive Phenoxyacetic Acid Derivatives
| Derivative Class | Potential Application | Example of Activity |
|---|---|---|
| Sulphonamide derivatives | Agriculture | Growth-stimulating or herbicidal effects. researchgate.net |
| Chalcone derivatives | Pharmaceutical | Anti-mycobacterial activity against Mycobacterium tuberculosis. nih.gov |
| FFA1 agonists | Pharmaceutical | Treatment of type 2 diabetes. nih.gov |
| Gastrin/CCK-B receptor antagonists | Pharmaceutical | Treatment of gastrointestinal disorders. jst.go.jp |
| Organotin(IV) complexes | Pharmaceutical | Anticancer and enzyme inhibition activities. |
| Azo derivatives | Pharmaceutical | Antibacterial activity, particularly against S. aureus. farmaciajournal.com |
Advancements in Environmental Monitoring and Remediation Technologies for Phenoxyacetic Acids
Effective management of environmental contaminants relies on sensitive and accurate monitoring techniques, as well as efficient remediation technologies.
Environmental Monitoring: The development of advanced analytical methods is crucial for detecting and quantifying phenoxyacetic acids and their metabolites in environmental samples. Ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) has emerged as a powerful tool for the simultaneous analysis of multiple phenoxyacetic acid herbicides and their transformation products in water samples. nih.govresearchgate.net This technique offers high sensitivity and selectivity, with limits of detection in the low nanogram per liter range. nih.govresearchgate.net Further advancements in this area could involve the development of portable and rapid detection methods, such as biosensors, for on-site monitoring of CCPA in soil and water.
Remediation Technologies: Beyond bioremediation, other technologies are being explored for the removal of organic pollutants from the environment. Adsorption using activated carbon has been shown to be an effective method for removing phenoxyacetic acid herbicides from aqueous solutions. Research into novel adsorbent materials, such as metal-organic frameworks (MOFs), is also a promising area. Additionally, advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals to break down organic compounds, could be adapted for the remediation of CCPA-contaminated water. Future research should focus on optimizing these technologies for the specific chemical properties of CCPA and assessing their cost-effectiveness and environmental impact.
Deeper Understanding of Plant-Compound Interactions at the Molecular Level in Response to Stress
While the herbicidal properties of phenoxyacetic acids are well-known, the precise molecular mechanisms through which plants respond to these compounds, particularly metabolites like CCPA, are not fully understood. A deeper understanding of these interactions is essential for developing more selective herbicides and for enhancing crop tolerance to chemical stressors.
Future research in this area should employ a multi-omics approach, integrating transcriptomics, proteomics, and metabolomics, to elucidate the global changes that occur in plants upon exposure to CCPA. Transcriptome analysis can reveal the genes that are up- or down-regulated in response to the compound, providing insights into the signaling pathways and stress responses that are activated. frontiersin.orgresearchgate.net For example, studies on plant responses to acid stress have identified changes in the expression of genes related to defense and abiotic stress. researchgate.net
Molecular docking studies can be used to predict the binding affinity of CCPA and its derivatives to key plant proteins, such as enzymes and receptors. researchgate.netscienceopen.comnih.govresearchgate.netmdpi.com This computational approach can help to identify potential molecular targets and guide the design of new compounds with specific biological activities. By combining these advanced molecular techniques, researchers can build a comprehensive picture of how plants perceive and respond to this compound, paving the way for innovations in agriculture and environmental management.
Q & A
Basic: What chromatographic methods are recommended for separating and quantifying 4-Chloro-2-carboxyphenoxyacetic acid from complex mixtures?
Answer:
A validated method involves column chromatography using a Kieselguhr (diatomaceous earth) stationary phase treated with phosphate buffer (pH 4–6). The compound can be eluted using a gradient of ether and chloroform, followed by titration with 0.01 M sodium hydroxide to quantify the acid fraction. This approach minimizes interference from structurally similar impurities like dichloro- or unchlorinated analogs . For higher resolution, coupling with HPLC-UV or LC-MS is advised, using C18 columns and mobile phases adjusted to pH 2.5–3.0 with formic acid to enhance peak symmetry.
Basic: How can researchers safely handle this compound in laboratory settings?
Answer:
Refer to safety data sheets (SDS) for hazard mitigation:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation: Work in a fume hood to prevent inhalation of fine powders.
- Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite.
- Storage: Keep in amber glass containers at 4°C under inert gas (e.g., argon) to prevent degradation .
Advanced: What crystallographic strategies are effective for resolving the crystal structure of this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is optimal. Use SHELXL for refinement, leveraging its robust handling of hydrogen bonding and disorder common in carboxylic acid derivatives. Key steps:
Crystal Growth: Recrystallize from ethanol/water (1:3 v/v) at 4°C.
Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.
Refinement: Apply anisotropic displacement parameters for non-H atoms and SHELXL’s restraints for Cl and carboxyl group geometry. ORTEP-3 can visualize thermal ellipsoids to validate molecular geometry .
Advanced: How can isotopic labeling (e.g., deuterated analogs) aid in metabolic studies of this compound?
Answer:
Deuterated derivatives, such as 4-Chloro-2-methylphenoxy-d3-acetic acid (98 atom% D), enable tracking via mass spectrometry or NMR. Synthesis involves substituting hydrogen atoms at specific positions using deuterated reagents (e.g., D2O or CD3I) under acid-catalyzed conditions. Applications:
- Metabolic Pathway Analysis: Quantify metabolites in liver microsome assays using LC-HRMS.
- Binding Studies: Use 2H NMR to probe interactions with plant auxin receptors (e.g., TIR1/AFB proteins) .
Advanced: What computational methods are suitable for modeling the herbicide activity of this compound?
Answer:
Combine molecular docking (e.g., AutoDock Vina) and QSAR:
Target Identification: Dock against auxin-binding protein (ABP1; PDB ID 1LRH) to predict binding affinity.
QSAR Parameters: Correlate logP (lipophilicity) and Hammett σ constants of substituents with herbicidal efficacy.
Validation: Compare predicted vs. experimental inhibition of root elongation in Arabidopsis thaliana .
Basic: How can researchers verify the purity of synthesized this compound?
Answer:
- Melting Point: Confirm purity via sharp mp (e.g., 185–187°C for unadulterated samples) .
- Spectroscopic Analysis: Use FTIR (carboxyl C=O stretch at ~1700 cm⁻¹) and ¹H NMR (aromatic protons as doublets, δ 7.2–7.5 ppm).
- Chromatography: Achieve ≥98% purity via preparative HPLC with a Waters XBridge C18 column (5 µm, 10 × 250 mm) and 0.1% TFA in acetonitrile/water .
Advanced: What toxicological mechanisms should be investigated for environmental risk assessment?
Answer:
Focus on:
- Oxidative Stress: Measure ROS levels in Daphnia magna using dichlorofluorescein assays.
- Endocrine Disruption: Screen for auxin mimicry in plant bioassays (e.g., pea stem elongation).
- Soil Persistence: Conduct OECD 307 biodegradation tests under aerobic/anaerobic conditions. Reference methodologies from 2,4-D toxicology studies for protocol adaptation .
Basic: What synthetic routes yield this compound with high regioselectivity?
Answer:
A two-step synthesis:
Chlorination: React 2-carboxyphenoxyacetic acid with SOCl2 at 60°C to introduce the Cl substituent.
Purification: Isolate via fractional crystallization from ethyl acetate, achieving >95% regioselectivity for the 4-Cl position. Monitor by TLC (silica gel, 7:3 hexane/ethyl acetate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
